N-(2-ethoxyphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide
説明
N-(2-ethoxyphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide, also known as EHP-101, is a novel synthetic compound that has shown potential in the treatment of various neurological disorders. This compound belongs to the class of piperazinecarbothioamide derivatives and has been extensively studied for its pharmacological properties.
作用機序
The exact mechanism of action of N-(2-ethoxyphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to modulate the activity of various pathways involved in inflammation and neuroprotection. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce oxidative stress and neuronal damage.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting neuronal survival. It has also been shown to have analgesic effects, reducing pain and improving quality of life in patients with neuropathic pain.
実験室実験の利点と制限
One of the main advantages of N-(2-ethoxyphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide is its potential as a therapeutic agent for various neurological disorders. It has also been shown to have a good safety profile in preclinical studies. However, its limitations include the need for further research to fully understand its mechanism of action and efficacy in clinical trials.
将来の方向性
There are several potential future directions for the research and development of N-(2-ethoxyphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide. These include further studies to understand its mechanism of action, as well as clinical trials to evaluate its efficacy in treating neurological disorders. Other potential directions include exploring its potential as a treatment for other conditions, such as Alzheimer's disease and Parkinson's disease, and developing new derivatives with improved pharmacological properties.
科学的研究の応用
N-(2-ethoxyphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including multiple sclerosis, neuropathic pain, and traumatic brain injury. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of these conditions.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-2-24-18-10-6-3-7-15(18)20-19(25)22-13-11-21(12-14-22)16-8-4-5-9-17(16)23/h3-10,23H,2,11-14H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAKPVVCNXFOJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。